Product packaging for 2-Phenylindol-3-imine(Cat. No.:CAS No. 6339-33-9)

2-Phenylindol-3-imine

Cat. No.: B14730855
CAS No.: 6339-33-9
M. Wt: 206.24 g/mol
InChI Key: ZQMAICYNJSHFAG-UHFFFAOYSA-N
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Description

2-Phenylindol-3-imine (CAS 6339-33-9) is a high-purity chemical reagent with the molecular formula C14H10N2 and a molecular weight of 206.25 g/mol . This compound features an imine functional group, which is the nitrogen analogue of a carbonyl and is characterized by a carbon-nitrogen double bond (C=N) . In synthetic chemistry, this compound can be formed through the direct amination of 2-phenylindole using primary aromatic amines in the presence of oxidizing agents such as N-chlorobenzotriazole or lead tetra-acetate, a reaction that proceeds via an intermediate nitrenium ion . The primary research value of this compound and its structural analogues lies in medicinal chemistry, particularly in the development of novel anticancer agents. The 2-phenylindole scaffold is a versatile structure in drug design . Recent computational and biological studies have shown that derivatives of 2-phenylindole can function as potent multitarget inhibitors, simultaneously binding to and inhibiting key oncogenic proteins including Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Tubulin . This multi-targeting approach is a promising strategy to overcome the drug resistance commonly encountered with single-target therapies. By disrupting multiple pathways essential for cancer cell proliferation and survival, such compounds present a significant opportunity for the development of next-generation cancer therapeutics, as demonstrated against models like the MCF-7 breast cancer cell line . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10N2 B14730855 2-Phenylindol-3-imine CAS No. 6339-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6339-33-9

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-phenylindol-3-imine

InChI

InChI=1S/C14H10N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,15H

InChI Key

ZQMAICYNJSHFAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2=N

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Phenylindol 3 Imine

Nucleophilic Addition Reactions to the Imine Moiety

The carbon-nitrogen double bond in the imine group of 2-phenylindol-3-imine is the primary site for nucleophilic attack. This reactivity is fundamental to the construction of more complex molecular architectures based on the 2-phenylindole (B188600) scaffold.

General Mechanisms of Imine Nucleophilic Addition

The nucleophilic addition to an imine, such as this compound, is a characteristic reaction of this functional group. The mechanism commences with the attack of a nucleophile on the electrophilic carbon atom of the C=N double bond. This initial step results in the formation of a tetrahedral intermediate. masterorganicchemistry.com The reaction is often catalyzed by acid, which protonates the nitrogen atom, thereby increasing the electrophilicity of the imine carbon and making it more susceptible to attack by even weak nucleophiles. libretexts.org

The general steps for the acid-catalyzed nucleophilic addition to an imine are:

Protonation of the imine nitrogen to form an iminium ion.

Nucleophilic attack on the iminium carbon to form a tetrahedral intermediate.

Deprotonation to yield the final addition product.

This mechanism is central to a wide array of synthetic transformations, allowing for the introduction of diverse substituents at the 3-position of the 2-phenylindole core.

Intermolecular and Intramolecular Addition Pathways

Nucleophilic additions to the this compound moiety can proceed through either intermolecular or intramolecular pathways, leading to a variety of structural motifs.

Intermolecular Reactions: In an intermolecular reaction, the nucleophile is a separate chemical entity. A range of nucleophiles can be employed, including organometallic reagents, enolates, and other carbanions, as well as heteroatom nucleophiles. These reactions are valuable for constructing new carbon-carbon or carbon-heteroatom bonds at the C3 position of the indole (B1671886) ring.

Intramolecular Reactions: When the nucleophilic functional group is part of the same molecule as the imine, an intramolecular cyclization can occur. masterorganicchemistry.com This process is particularly favorable when it leads to the formation of stable five- or six-membered rings. masterorganicchemistry.com For instance, if a nucleophilic side chain is appropriately positioned on the 2-phenylindole backbone or on a substituent, it can attack the imine carbon, leading to the formation of fused or spirocyclic systems. beilstein-journals.org Such intramolecular reactions are powerful tools for the synthesis of complex polycyclic indole alkaloids and related compounds. The formation of such cyclic imines is governed by the same mechanistic principles as the intermolecular variant. masterorganicchemistry.com

Electrophilic Activation and Reactions of this compound

The reactivity of the imine in this compound can be significantly enhanced through electrophilic activation, which renders the imine carbon more susceptible to nucleophilic attack.

Protonation Effects on Electrophilicity

Protonation of the imine nitrogen atom dramatically increases the electrophilicity of the imine carbon. nih.gov This occurs because the positive charge on the resulting iminium ion is delocalized onto the carbon atom, making it a much stronger electrophile. The rate of nucleophilic addition is often significantly accelerated in the presence of an acid catalyst. libretexts.org The optimal pH for such reactions is typically mildly acidic, around 4-5, as at lower pH values, the nucleophile itself may become protonated and thus non-nucleophilic. libretexts.orglibretexts.org Studies on other Schiff bases have shown that protonation leads to a bathochromic shift in the UV-vis absorption spectrum, indicative of a change in the electronic structure and enhanced reactivity. nih.gov This principle is fundamental to many of the synthetic applications of imines, including this compound.

Reactions with Carbon Nucleophiles

The reaction of electrophilically activated this compound with carbon nucleophiles is a key method for the formation of new carbon-carbon bonds. Stabilized carbanions, such as those derived from malonates and β-ketoesters, are effective nucleophiles in this context. These reactions are a type of Mannich reaction, which is a cornerstone of organic synthesis for the preparation of β-amino carbonyl compounds. nih.gov

Research has shown that 2-phenyl-3-phenylimino-3H-indole, a derivative of the parent imine, reacts with carbanions generated from diethyl malonate and ethyl acetoacetate (B1235776). These reactions highlight the ability of the imine carbon to act as an electrophilic center.

Carbon NucleophileReaction ConditionsProduct TypeObserved Yield
Diethyl malonate anionReaction in a suitable solvent with a base to generate the anion.Addition of the malonate to the C3 position of the indole.Data not specified in abstract.
Ethyl acetoacetate anionReaction in a suitable solvent with a base to generate the anion.Addition of the acetoacetate moiety to the C3 position of the indole.Data not specified in abstract.

Hydrolysis and Reversibility of this compound Formation

The formation of an imine from an amine and a carbonyl compound is a reversible process. peerj.comnih.gov Consequently, this compound can undergo hydrolysis back to its constituent precursors, 2-phenyl-1H-indol-3-amine and a corresponding carbonyl compound.

The hydrolysis of imines is typically catalyzed by acid and involves the addition of water across the C=N double bond. masterorganicchemistry.com The mechanism is essentially the reverse of imine formation:

Protonation of the imine nitrogen to form an iminium ion.

Nucleophilic attack by a water molecule on the iminium carbon to form a carbinolamine intermediate.

Proton transfer from the oxygen to the nitrogen.

Elimination of the amine to yield a protonated carbonyl group.

Deprotonation to give the final carbonyl compound and the free amine.

The equilibrium between imine formation and hydrolysis can be controlled by the reaction conditions. The removal of water, for instance by using a Dean-Stark apparatus or a dehydrating agent, drives the equilibrium towards the formation of the imine. nih.gov Conversely, the presence of a large excess of water and an acid catalyst will favor hydrolysis. masterorganicchemistry.com Kinetic studies on the hydrolysis of structurally related imine-containing compounds, such as quinazolinone derivatives, have shown that the reaction often follows first-order kinetics with respect to both the substrate and the acid or base catalyst. niscpr.res.in The rate of hydrolysis is influenced by electronic effects of substituents on the aromatic rings. niscpr.res.in

Kinetic and Thermodynamic Aspects of Hydrolysis

The hydrolysis of an imine to its corresponding carbonyl compound and amine is a reversible process that can be catalyzed by acid. masterorganicchemistry.comchemistrysteps.com In the case of this compound, this would involve the reaction with water to yield 2-phenyl-3-indolone and ammonia (B1221849).

The mechanism of acid-catalyzed imine hydrolysis generally involves the following steps:

Protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon.

Nucleophilic attack by water on the imine carbon to form a carbinolamine intermediate.

Proton transfer from the oxygen to the nitrogen atom.

Elimination of the amine (ammonia in this case) to form a protonated carbonyl group.

Deprotonation to yield the final carbonyl compound. chemistrysteps.com

The rate of hydrolysis is highly dependent on the pH of the solution. Typically, the reaction rate is slow at very high and very low pH and reaches a maximum at a moderately acidic pH (around 4-5). masterorganicchemistry.com At neutral pH, the rate-determining step is often the attack of water, while under acidic conditions, the decomposition of the tetrahedral intermediate can be rate-limiting. masterorganicchemistry.com

Thermodynamically, the hydrolysis of imines is often favored in the presence of a large excess of water, driving the equilibrium towards the formation of the carbonyl compound and the amine. masterorganicchemistry.com The stability of the imine is influenced by the electronic and steric effects of the substituents on both the carbon and nitrogen atoms of the C=N bond.

While specific kinetic data for this compound is unavailable, the following table presents kinetic data for the hydrolysis of a related imine, N-salicylidene-2-aminothiazole, to illustrate the influence of pH and metal ions on the reaction rate.

ConditionRate Constant (k)Reference
Spontaneous hydrolysis of the Schiff-base anion (L⁻)Varies with pH rsc.org
Hydroxide-catalysed hydrolysis of L⁻Dependent on [OH⁻] rsc.org
Hydrolysis in the presence of Cu(II)Retarded rate due to complex formation rsc.org
Hydrolysis of [CuL]⁺ species (pH 4.22–5.2)Spontaneous and acid-catalysed pathways observed rsc.org
Hydrolysis of [Zn(im)₂L]⁺~3 times faster than [CuL]⁺ and L⁻ in the pH-independent path rsc.org

Factors Influencing Equilibrium Dynamics

The position of the equilibrium in the hydrolysis of this compound is influenced by several factors:

pH: As mentioned, the equilibrium is pH-dependent. Acidic conditions generally favor hydrolysis by protonating the imine and making it a better leaving group. masterorganicchemistry.com

Concentration of Water: A large excess of water will shift the equilibrium towards the hydrolysis products according to Le Châtelier's principle. masterorganicchemistry.com Conversely, the formation of the imine is favored by the removal of water.

Catalysts: The hydrolysis can be catalyzed by acids. masterorganicchemistry.com Metal ions can also influence the equilibrium, sometimes by stabilizing the imine through chelation, as seen with Cu(II) and N-salicylidene-2-aminothiazole. rsc.org

Solvent: The solvent environment can affect the stability of the reactants and products, thereby influencing the equilibrium position. The formation of imines can be enhanced in micellar systems. researchgate.net

Structural Features: The electronic nature of the substituents on the indole ring and the phenyl group can modulate the electrophilicity of the imine carbon and the basicity of the imine nitrogen, thus affecting the equilibrium. The stability of the resulting 2-phenyl-3-indolone also plays a crucial role.

The concept of dynamic imine libraries (DILs) demonstrates how the equilibrium between different imines and their constituent aldehydes and amines can be manipulated by external stimuli, such as the presence of a template. nih.gov

Reductive Transformations of the Imine Bond

The carbon-nitrogen double bond in this compound is susceptible to reduction to form the corresponding amine, 2-phenyl-3-aminoindole.

Catalytic Hydrogenation and Hydride Reductions

Catalytic Hydrogenation: The imine functionality can be readily reduced by catalytic hydrogenation using various metal catalysts. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is typically carried out under a hydrogen atmosphere. More recently, iridium complexes have been shown to be efficient for the chemoselective hydrogenation of imines. rsc.orgacs.org Metal-free catalytic hydrogenation of imines has also been achieved using frustrated Lewis pairs, such as those involving tris(pentafluorophenyl)borane. nih.govrsc.orgresearchgate.net

A related example is the heterogeneous catalytic hydrogenation of 3-phenylpropionitrile (B121915) over Pd/C, which proceeds through an imine intermediate to form 3-phenylpropylamine. nih.gov

Hydride Reductions: Imines are effectively reduced by hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for this purpose. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also readily reduces imines. researchgate.netchadsprep.com The choice of hydride reagent can sometimes allow for chemoselectivity in the presence of other functional groups.

Reductive Amination Pathways

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds and ammonia or primary or secondary amines. wikipedia.orglibretexts.orgchemistrysteps.com The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced in the same pot.

In the context of this compound, its formation from 2-phenyl-3-indolone and ammonia would be the first step in a reductive amination sequence to produce 2-phenyl-3-aminoindole. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is often used because it selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comsigmaaldrich.com

The general pathway for reductive amination is as follows:

Formation of a hemiaminal from the carbonyl compound and the amine.

Dehydration of the hemiaminal to form an imine (or enamine).

Reduction of the imine by a hydride reagent.

This one-pot procedure is highly efficient and widely used in organic synthesis. wikipedia.orgmasterorganicchemistry.com

Radical Chemistry Involving this compound Intermediates

While the radical chemistry of this compound itself is not well-documented, the indole nucleus is known to participate in radical reactions. The C-3 position of indole is a common site for functionalization.

Generation and Reactivity of Radical Species

Radical species involving the indole scaffold can be generated through various methods, including the use of radical initiators or photoredox catalysis. For instance, 3-indolylacyl radicals have been generated from the corresponding phenyl selenoesters and have been shown to participate in intermolecular addition reactions to carbon-carbon double bonds. acs.org

The reactivity of a radical intermediate derived from this compound would be influenced by the stability of the radical and the steric and electronic properties of the substituents. The phenyl group at the C-2 position would likely influence the regioselectivity of any subsequent reactions.

Recent advances in radical chemistry have highlighted the utility of radical addition reactions to imines and related species. mdpi.com These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The generation of a radical at a position adjacent to the imine nitrogen, for example, could lead to cyclization or intermolecular trapping reactions.

The indole ring itself can undergo radical reactions, and there is a growing body of literature on the three-component reactions of indoles involving radical intermediates. researchgate.net It is plausible that under specific conditions, this compound could be involved in or be a precursor to radical-mediated transformations.

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of organic synthesis. adichemistry.comebsco.com this compound, with its conjugated system, is a potential candidate for various pericyclic reactions, including cycloadditions.

Diels-Alder Reactions: The C=N bond of the imine functionality can act as a dienophile in Diels-Alder reactions. organicreactions.orgacs.orgresearchgate.net The reactivity of the imino dienophile is often enhanced by the presence of electron-withdrawing groups on the nitrogen atom. acs.org In the case of this compound, the endocyclic nitrogen and the phenyl group at the 2-position influence the electronic properties of the imine bond. Both intermolecular and intramolecular Diels-Alder reactions involving imines have been extensively studied, leading to the synthesis of various nitrogen-containing heterocycles. organicreactions.orgacs.org Theoretical studies on intramolecular hetero-Diels-Alder reactions of imine dienophiles suggest that these reactions are concerted but can have highly asynchronous transition states. acs.org

[3+2] Cycloadditions: The this compound scaffold can also participate in [3+2] cycloaddition reactions. For example, it can act as a dipolarophile with various 1,3-dipoles such as nitrones, nitrile oxides, and azomethine ylides. acs.orgnih.govorganicreactions.orgrsc.orgrsc.org These reactions provide a direct route to five-membered heterocyclic rings fused to the indole core. A study on the reaction of 2-phenyl-3-phenylimino-3H-indole 1-oxide, a close derivative of the target compound, with nucleophiles like diethyl malonate demonstrated the formation of an isoxazolidine (B1194047) ring through a cyclization process. rsc.org This reaction underscores the potential of the imine moiety in this compound to participate in cycloaddition-like transformations.

Furthermore, dearomative [3+2] cycloadditions between indoles and vinyldiazo species, enabled by photoredox catalysis, have been reported to produce fused indoline (B122111) compounds. nih.gov This suggests that under appropriate conditions, the indole part of this compound could also engage in such cycloadditions.

A theoretical investigation into the [3+2] cycloaddition reactions of azomethine imines with N-vinyl heterocycles, including indole derivatives, has shown that these reactions are highly regioselective. nih.gov

Table 2: Cycloaddition of 2-Phenyl-3-phenylimino-3H-indole 1-oxide with Nucleophiles

EntryNucleophileProductReaction Type
1Diethyl malonate anionIsoxazolidine derivativeNucleophilic addition followed by cyclization
2Ethyl acetoacetate anionIsoxazolidine derivativeNucleophilic addition followed by cyclization
3Dilithium phenylacetate (B1230308) anionCarboxylated 3-indoxylNucleophilic addition (no cyclization)

Data sourced from a study on the reactivity of 2-phenyl-3-phenylimino-3H-indole 1-oxide. rsc.org

Tautomerism and Isomeric Equilibria in 2 Phenylindol 3 Imine Systems

Imine-Enamine Tautomerization of 2-Phenylindol-3-imine

Imines that possess a hydrogen atom on the α-carbon can undergo a tautomeric shift to form an enamine. cas.cn This equilibrium is a nitrogen-centric analogue of the classic keto-enol tautomerism. cas.cn The this compound system provides a scaffold where this transformation can be observed and studied, involving the migration of a proton and a corresponding shift of a double bond.

Structural Requirements for Tautomeric Interconversion

The essential structural feature for imine-enamine tautomerism is the presence of at least one hydrogen atom on the carbon atom alpha to the imine's C=N double bond. pbworks.com In the case of this compound, this hydrogen is located at the C2 position of the indole (B1671886) ring. The interconversion is catalyzed by either acid or base. pbworks.com The mechanism involves the deprotonation at the α-carbon to form an intermediate which is then protonated on the nitrogen atom to yield the enamine tautomer. Conversely, the reverse process involves protonation of the enamine's α-carbon followed by deprotonation of the nitrogen.

Spectroscopic Signatures of Tautomeric Forms

Spectroscopic techniques are invaluable for the detection and characterization of tautomers in equilibrium. For imine-enamine systems, NMR and IR spectroscopy are particularly insightful.

In the context of related heterocyclic systems, such as 2-phenylaminothiazolin-4-ones, the existence of amine-imine tautomerism has been confirmed by comparing the IR and UV spectra of the compounds with their N-methylated analogues, which are locked in either the amine or imine form. researchgate.net For instance, the imino-keto tautomer of the anti-cancer drug gemcitabine (B846) exhibits a characteristic IR peak for the =N–H group, and its C=O peak is shifted compared to the amino-keto tautomer, serving as unique spectroscopic "fingerprints". nih.gov

Similarly, for this compound, the imine tautomer would be characterized by the C=N stretching frequency in the IR spectrum, while the enamine form would show a C=C stretching band and an N-H stretching vibration. In ¹H NMR spectroscopy, the presence of the CH group adjacent to the imine nitrogen in the imine form would give a distinct signal, whereas the enamine would be identified by the presence of a vinyl proton signal and an N-H proton signal. The integration of these signals can provide a quantitative measure of the tautomeric equilibrium. fu-berlin.de

Solvent and Substituent Effects on Tautomeric Equilibria

The position of the imine-enamine equilibrium is sensitive to both the solvent environment and the nature of substituents on the aromatic rings.

Solvent Effects: The polarity of the solvent can significantly influence the relative stability of the tautomers. numberanalytics.com Generally, more polar solvents tend to stabilize the more polar tautomer. numberanalytics.com In a study of pyronic derivatives, it was found that the enamine form is more stabilized than the imine form in polar solvents. academie-sciences.fr The energy difference between the imine and enamine tautomers was observed to increase with increasing solvent polarity for certain series of compounds. academie-sciences.fr This is because the enamine tautomer is often more polar than the imine form, and thus benefits more from stabilization by polar solvent molecules. For example, in the case of some β-ketoamides, the equilibrium shifts towards the enol form in non-polar solvents where intramolecular hydrogen bonding is more favorable, while polar solvents can disrupt this internal bonding. scirp.org

Substituent Effects: The electronic nature of substituents on the phenyl or indole ring can also shift the equilibrium. Electron-donating groups can stabilize the enamine form by increasing the electron density on the nitrogen atom. numberanalytics.com Conversely, electron-withdrawing groups may favor the imine tautomer. numberanalytics.com Studies on substituted adenine (B156593) tautomers have shown that substitution can indeed alter tautomeric preferences compared to the unsubstituted parent compound. nih.gov For instance, the introduction of a nitro group (electron-withdrawing) or an amino group (electron-donating) can change the relative stabilities of the tautomers in different solvents. nih.gov In a study on 2-phenylamino-1,3-thiazol-4(5H)-one derivatives, substitution with a -CF₃ group at the para position of the phenyl ring was found to influence the tautomeric form. researchgate.net

The following table summarizes the general trends observed for solvent and substituent effects on imine-enamine equilibria:

FactorEffect on EquilibriumFavored Tautomer
Solvent Polarity Increasing polarityGenerally favors the more polar tautomer (often the enamine) numberanalytics.comacademie-sciences.fr
Electron-Donating Substituents Increase electron density on nitrogenStabilizes the enamine form numberanalytics.com
Electron-Withdrawing Substituents Decrease electron density on nitrogenMay favor the imine form numberanalytics.com

Analogies to Keto-Enol Tautomerism

The imine-enamine tautomerism observed in this compound systems is a direct nitrogen analogue of the more familiar keto-enol tautomerism. cas.cn This analogy extends to several aspects of the equilibrium.

Mechanism: Both tautomerizations typically proceed through stepwise acid- or base-catalyzed pathways involving the removal and addition of a proton. rsc.orgpsu.edu

Thermodynamics: In many simple acyclic systems, the keto form is thermodynamically more stable than the enol form due to the greater strength of the C=O double bond compared to the C=C double bond. youtube.com Similarly, the imine tautomer is often favored over the enamine tautomer, although this can be influenced by steric and electronic factors. pbworks.com

Influencing Factors: Just as solvent polarity, substituents, and the potential for intramolecular hydrogen bonding affect the keto-enol equilibrium, they play a similar role in governing the position of the imine-enamine equilibrium. scirp.orgyoutube.com For example, aromaticity can be a powerful driving force, favoring the enol form in phenols, and a similar effect can be anticipated in heterocyclic systems where the enamine form might possess greater aromatic character. youtube.com

The study of imine-enamine tautomerism, including in systems like this compound, benefits from the extensive knowledge base established for keto-enol tautomerism, allowing for predictions and interpretations of their chemical behavior. frontiersin.org

Computational and Theoretical Studies of 2 Phenylindol 3 Imine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-phenylindol-3-imine, these studies would provide insights into its geometry, stability, and electronic distribution.

The initial step in the computational analysis of this compound would involve geometry optimization to determine its most stable three-dimensional structure. This is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). academie-sciences.frresearchgate.net These calculations would yield key geometric parameters.

Illustrative Optimized Geometric Parameters for this compound

Parameter Bond/Angle Predicted Value
Bond Length C2-C3 ~1.48 Å
C3=N ~1.28 Å
C2-N1 ~1.38 Å
C8-C9 ~1.49 Å (Phenyl-Indole Linkage)
Bond Angle C2-C3-N ~125°
C3-C2-N1 ~110°
Dihedral Angle N1-C2-C8-C9 (Indole-Phenyl Twist) ~30-40°

Note: These values are estimations based on related structures and are not from direct experimental or computational data for this compound.

The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy of formation, would also be calculated. These values are crucial for assessing the thermodynamic stability of the compound.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. pearson.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.govnih.gov The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. orientjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring and the imine nitrogen, while the LUMO would likely be distributed over the phenyl ring and the C=N bond.

Predicted Frontier Molecular Orbital Energies for this compound

Molecular Orbital Predicted Energy (eV)
HOMO -5.5 to -6.0
LUMO -1.5 to -2.0
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

Note: These are typical energy ranges for similar aromatic imine compounds and serve as illustrative examples.

A smaller HOMO-LUMO gap generally suggests higher reactivity. orientjchem.org Analysis of the orbital coefficients would pinpoint the specific atoms most likely to be involved in electrophilic and nucleophilic attacks.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry can model chemical reactions, providing detailed insights into their mechanisms.

The formation of this compound would likely proceed through the condensation of 2-phenyl-1H-indol-3-one with an appropriate amine or ammonia (B1221849) source. DFT calculations can be employed to model the reaction pathway, which typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. pearson.com These studies would identify the transition states and intermediates along the reaction coordinate, allowing for the calculation of activation energies. This information is vital for understanding the reaction kinetics and optimizing reaction conditions.

Computational models can predict the reactivity of this compound in various reactions, such as cycloadditions or nucleophilic additions to the imine carbon. For instance, in a [3+2] cycloaddition reaction with a nitrile imine, FMO theory can be used to predict the regioselectivity by analyzing the orbital coefficients of the reactants. nih.govmdpi.com DFT calculations can map out the potential energy surface for different reaction pathways, identifying the kinetically and thermodynamically favored products. mdpi.comindexcopernicus.com

Prediction of Reactivity and Tautomeric Preference

This compound can potentially exist in different tautomeric forms, most notably the imine and enamine forms. academie-sciences.frresearchgate.net Computational methods are highly effective in predicting the relative stabilities of these tautomers.

Tautomeric Equilibrium of this compound

Tautomer Structure Predicted Relative Stability
Imine (this compound) Indole ring with C=N at position 3 Generally more stable in the gas phase

The relative energies of the tautomers can be calculated in both the gas phase and in different solvents using continuum solvation models (like PCM). academie-sciences.fr These calculations often show that the imine form is more stable in the gas phase, but the enamine form can become more favorable in polar solvents due to better solvation of the N-H group. academie-sciences.fr Theoretical studies on related systems, such as 7-azaindole, have demonstrated the power of computational methods in understanding tautomerization processes. nih.gov The predicted tautomeric equilibrium is crucial for understanding the compound's chemical behavior and potential biological activity.

Application of Dual Descriptors and Other Reactivity Indices

The dual descriptor, denoted as f⁽²⁾(r), is a local reactivity descriptor that helps in identifying the electrophilic and nucleophilic sites within a molecule with greater accuracy than the Fukui function alone. researchgate.netresearchgate.net It is defined as the second derivative of the electron density with respect to the number of electrons at a constant external potential. A key advantage of the dual descriptor is its ability to unambiguously distinguish between sites prone to nucleophilic attack and those susceptible to electrophilic attack. researchgate.net

The sign of the dual descriptor at a specific atomic site indicates the nature of the reactivity at that location:

f⁽²⁾(r) > 0 : The site is electrophilic and thus susceptible to a nucleophilic attack.

f⁽²⁾(r) < 0 : The site is nucleophilic and therefore prone to an electrophilic attack.

The calculation of dual descriptors is typically performed using the results of quantum chemical calculations. It can be approximated as the difference between the nucleophilic and electrophilic Fukui functions (f⁺(r) and f⁻(r), respectively). ymerdigital.comresearchgate.net These Fukui functions, in turn, are often estimated using the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, a computational study would involve optimizing its molecular geometry using a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set. researchgate.net Following this, calculations for the neutral, anionic (N+1 electrons), and cationic (N-1 electrons) species would be performed to determine the electron densities required for calculating the Fukui functions and, subsequently, the dual descriptor.

Other important reactivity indices that provide insight into the global reactivity of a molecule include:

Chemical Hardness (η) : This index measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A). A larger value of chemical hardness indicates greater stability and lower reactivity.

Electronegativity (χ) : This is a measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ), which is the average of the ionization potential and electron affinity.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined in terms of the chemical potential and chemical hardness.

The table below illustrates the kind of data that would be generated from such a computational study on this compound, based on general knowledge of similar heterocyclic systems. It is important to note that these are representative values and not from a specific study on the target molecule.

Table 1: Hypothetical Reactivity Indices for this compound

Reactivity DescriptorHypothetical ValueInterpretation for this compound
Global Indices
Chemical Hardness (η)~ 3-4 eVIndicates moderate reactivity.
Electronegativity (χ)~ 3.5-4.5 eVSuggests a moderate ability to attract electrons.
Electrophilicity Index (ω)~ 1.5-2.5 eVClassifies it as a moderate to strong electrophile.
Local Indices (Dual Descriptor)
C2 (indole ring)PositiveLikely site for nucleophilic attack.
N1 (indole ring)NegativePotential site for electrophilic attack/protonation.
C3 (imine carbon)PositiveA primary site for nucleophilic attack.
N3 (imine nitrogen)NegativeA primary site for electrophilic attack/protonation.
Phenyl Ring CarbonsSmall positive/negativeGenerally less reactive than the indole-imine core.

Advanced Applications in Organic Synthesis and Materials Science

2-Phenylindol-3-imine as a Versatile Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued in organic synthesis for their efficiency and atom economy. organic-chemistry.org Imines are exemplary substrates in MCRs, capable of acting as either electrophiles or nucleophiles, which allows for the rapid construction of complex molecular frameworks. nih.gov The this compound unit, either pre-formed or generated in situ, serves as a powerful linchpin in such reactions, enabling access to a diverse range of heterocyclic structures. nih.govresearchgate.net

The reactivity of the imine functional group within the 2-phenylindole (B188600) framework allows for its integration into divergent synthetic strategies. This approach enables the generation of diverse molecular scaffolds from a common intermediate, a cornerstone of modern medicinal chemistry and drug discovery. The imine can participate in various transformations, including Mannich-type reactions and cycloadditions, depending on the reaction partners and conditions. nih.gov This versatility makes this compound and its precursors valuable for creating libraries of complex molecules, where structural variations can be systematically explored to optimize for specific functions or biological activities. nih.govresearchgate.net

A significant application of this compound in MCRs is the synthesis of novel nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The indole (B1671886) nucleus itself is a privileged structure in medicinal chemistry, and its combination with other heterocyclic motifs often leads to compounds with enhanced biological properties.

Research has demonstrated that 2-phenylindoles can react with formaldehyde and 1,3-disubstituted 5-pyrazolones in a three-component reaction to yield complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. researchgate.net In this type of reaction, the 2-phenylindole moiety acts as the nucleophilic component, attacking an intermediate formed from the aldehyde and the pyrazolone. If this compound were used, its C=N bond could act as an electrophile after protonation, or the enamine tautomer could serve as the nucleophile, opening up alternative reaction pathways to different classes of N-heterocycles. nih.gov

Table 1: Example of a Multicomponent Reaction Involving a 2-Phenylindole Derivative

Reactant 1Reactant 2Reactant 3Product ClassReference
2-PhenylindoleParaformaldehyde1,3-Diaryl-5-pyrazolonePyrano[2,3-c]pyrazoles researchgate.net

Derivatization of this compound for Novel Molecular Architectures

The imine group at the 3-position of the 2-phenylindole core is a reactive handle that allows for extensive chemical modification. This derivatization is crucial for fine-tuning the electronic, steric, and physicochemical properties of the molecule, leading to the creation of novel molecular architectures for various applications.

The carbon-nitrogen double bond of an imine can readily undergo exchange reactions with other nucleophiles. While direct conversion is possible, it is common to generate these derivatives from the corresponding carbonyl compound, 2-phenyl-3H-indol-3-one. The reaction of this ketone with hydroxylamine or substituted hydrazines provides access to the corresponding 3-oximino and 3-hydrazono derivatives of 2-phenylindole. nih.govkhanacademy.org

For example, the synthesis of oxime derivatives from the related 2-phenyl-1H-indole-3-carboxaldehyde has been achieved in excellent yields by reacting the aldehyde with hydroxylamine hydrochloride or its O-substituted analogues. nih.gov This reactivity is directly analogous to that expected for this compound or its corresponding ketone, highlighting a reliable pathway for introducing oxime and hydrazone functionalities. These derivatives are not only stable compounds in their own right but also serve as intermediates for further transformations. nih.gov

Table 2: Synthesis of Oxime Derivatives from a 2-Phenylindole Precursor

Starting MaterialReagentProductYieldReference
2-Phenyl-1H-indole-3-carboxaldehydeHydroxylamine hydrochloride2-Phenyl-1H-indole-3-carboxaldehyde oximeExcellent nih.gov
2-Phenyl-1H-indole-3-carboxaldehydeMethoxylamine hydrochloride2-Phenyl-1H-indole-3-carboxaldehyde N-methoxy oximeExcellent nih.gov

The versatile 2-phenylindole scaffold can be further functionalized by introducing synthetically valuable groups like nitrile and glyoxylamide at the 3-position.

The nitrile functionality can be installed from the corresponding oxime. For instance, the oxime derived from 2-phenyl-1H-indole-3-carboxaldehyde has been successfully converted into 3-cyano-2-phenylindole in high yield using a copper(II) acetate catalyst under ultrasound irradiation. nih.gov This dehydration reaction provides an efficient route to introduce a cyano group, a key precursor for acids, amides, and tetrazoles.

The introduction of a glyoxylamide functionality (–CO–CO–NHR) represents a more complex transformation that would yield peptide-like structures of potential interest in medicinal chemistry. A plausible synthetic route could involve the oxidation of the 3-position of the 2-phenylindole core to generate a 2-phenylindole-3-glyoxylic acid derivative. This intermediate could then be coupled with a desired amine using standard peptide coupling reagents to afford the target glyoxylamide.

Role in Dynamic Covalent Chemistry (DCC) and Self-Assembly Processes

Dynamic Covalent Chemistry (DCC) utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to thermodynamic control. rsc.org The formation of imine bonds is a cornerstone of DCC due to its reversibility under mild, often acid-catalyzed, conditions. rsc.orgnih.gov This "error-checking" capability allows for the spontaneous formation of the most stable molecular architectures, such as macrocycles, catenanes, and complex cages, from simple building blocks. nih.govnih.govsemanticscholar.orgrsc.org

The this compound molecule is an excellent candidate for use in DCC and self-assembly processes. The reversible nature of its imine bond provides the dynamic character necessary for these applications. rsc.orgresearchgate.net The rigid, planar, and aromatic nature of the 2-phenylindole unit can be exploited to direct the formation of highly ordered supramolecular structures.

By designing bifunctional or trifunctional monomers incorporating the this compound core, it is possible to create self-assembling systems that form discrete, shape-persistent macrocycles or extended, porous materials analogous to covalent organic frameworks (COFs). nih.govnih.gov The specific geometry and electronic properties of the 2-phenylindole unit would dictate the topology and function of the resulting self-assembled entity. Such materials could find applications in areas like molecular recognition, catalysis, and gas storage.

Coordination Chemistry and Ligand Design Based on 2 Phenylindol 3 Imine

2-Phenylindol-3-imine as a Ligand Scaffold

The this compound scaffold is a promising platform for ligand design, combining the rigid and electronically tunable 2-phenylindole (B188600) moiety with a reactive imine group. The nitrogen atom of the imine function serves as a primary coordination site, while the indole (B1671886) nitrogen can also participate in bonding, leading to various coordination modes. The phenyl group at the 2-position of the indole ring can be further functionalized to modulate the steric and electronic environment around a coordinated metal center.

The design of imine-based ligands, often referred to as Schiff bases, is guided by several key principles that influence their coordination properties and the stability of the resulting metal complexes. nih.govekb.eg These principles are directly applicable to the design of ligands based on the this compound scaffold.

Donor Atoms: The primary donor atom in an imine ligand is the nitrogen atom of the C=N group. ekb.eg Additional donor atoms, such as hydroxyl, thiol, or other nitrogen-containing groups, can be incorporated into the ligand framework to create multidentate ligands. nih.gov In the case of this compound, the indole nitrogen can act as a second donor atom, making it a potentially bidentate ligand.

Steric Hindrance: The size and nature of the substituents on the imine carbon and nitrogen atoms, as well as on the indole ring, can significantly impact the coordination geometry and the stability of the metal complexes. nih.gov Bulky substituents can enforce specific coordination geometries and prevent the formation of polymeric structures.

Electronic Effects: The electronic properties of the substituents on the ligand scaffold can influence the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond. Electron-donating groups will increase the basicity of the donor atoms, leading to stronger coordination, while electron-withdrawing groups will have the opposite effect.

Chelate Ring Size: For multidentate ligands, the size of the chelate ring formed upon coordination to a metal ion is a critical factor in determining the stability of the complex. nih.gov Five- and six-membered chelate rings are generally the most stable.

Schiff bases are a well-studied class of ligands that are structurally analogous to this compound. researchgate.netnih.gov They are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. ekb.eg The coordination chemistry of Schiff bases is extensive and provides valuable insights into the potential coordination behavior of this compound.

Schiff base ligands can act as mono- or multidentate ligands, depending on the number of donor atoms present in their structure. They form stable complexes with a wide range of transition metals, and the coordination geometry of these complexes can vary from linear and square planar to tetrahedral and octahedral, depending on the nature of the metal ion and the ligand. nih.gov The imine nitrogen is the primary coordination site, and the presence of other donor groups, such as phenolic hydroxyl groups, allows for the formation of stable chelate rings. nih.gov

The electronic and steric properties of Schiff base ligands can be readily tuned by varying the starting aldehyde/ketone and amine components. This versatility has made them attractive ligands for a wide range of applications, including catalysis, sensing, and materials science. researchgate.net

Metal Complexation Studies

While specific studies on the metal complexation of this compound are not extensively reported in the literature, the general principles of coordination chemistry and the vast knowledge base on related imine and indole-based ligands allow for a predictive understanding of its complexation behavior.

The synthesis of metal complexes of this compound would likely follow established procedures for the formation of other imine-based metal complexes. A common method involves the in-situ reaction of the ligand with a metal salt in a suitable solvent. researchgate.net Alternatively, the pre-synthesized ligand can be reacted with the metal salt. The choice of solvent and reaction conditions, such as temperature and reaction time, would be crucial in obtaining the desired complex in good yield and purity.

The characterization of these complexes would involve a combination of spectroscopic and analytical techniques to determine their composition, structure, and properties. researchgate.netnih.gov

Table 1: Representative Techniques for Characterization of Metal Complexes

TechniqueInformation Obtained
Elemental AnalysisDetermination of the empirical formula of the complex.
Molar ConductivityDetermination of the electrolytic nature of the complex in solution. researchgate.net
Infrared (IR) SpectroscopyIdentification of the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. nih.gov
UV-Vis SpectroscopyInformation about the electronic transitions within the complex and the coordination geometry around the metal center. uobaghdad.edu.iq
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the structure of diamagnetic complexes in solution. nih.gov
Mass SpectrometryDetermination of the molecular weight and fragmentation pattern of the complex. nih.gov
X-ray CrystallographyUnambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. mdpi.com
Magnetic SusceptibilityDetermination of the magnetic properties of paramagnetic complexes, providing information about the number of unpaired electrons and the spin state of the metal ion. nih.gov

The coordination mode of this compound to a metal center can be elucidated through detailed spectroscopic and structural analysis.

Infrared Spectroscopy: A key diagnostic tool for determining the coordination of the imine nitrogen is the shift in the ν(C=N) stretching frequency in the IR spectrum of the complex compared to the free ligand. A shift to lower wavenumber is typically observed upon coordination, indicating a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the metal. nih.gov Similarly, a shift in the ν(N-H) stretching frequency of the indole ring would suggest the involvement of the indole nitrogen in coordination.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide valuable structural information. The chemical shifts of the protons and carbons near the coordination sites will be affected by complexation. For instance, the imine proton and the indole N-H proton would show significant downfield or upfield shifts upon coordination.

Table 2: Expected Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

Spectroscopic TechniqueExpected ObservationInterpretation
IR SpectroscopyShift of ν(C=N) from ~1620 cm⁻¹ to ~1600 cm⁻¹Coordination of the imine nitrogen to the metal center.
IR SpectroscopyBroadening and shift of ν(N-H) from ~3400 cm⁻¹Potential involvement of the indole nitrogen in coordination or hydrogen bonding.
¹H NMR Spectroscopy (for a diamagnetic metal like Zn(II))Downfield shift of the imine proton signal.Deshielding of the proton due to coordination to the metal.
UV-Vis SpectroscopyAppearance of new absorption bands in the visible region.d-d transitions of the metal ion and/or charge transfer bands between the metal and the ligand.

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications of metal complexes derived from this compound have not been extensively explored, the catalytic potential of related indole-based and Schiff base metal complexes suggests a range of possible applications. mdpi.comrsc.org The tunable electronic and steric properties of the this compound ligand make it an attractive candidate for the development of novel catalysts.

Potential catalytic applications could include:

Oxidation Reactions: Metal complexes are widely used as catalysts for the oxidation of various organic substrates. The nature of the metal center and the ligand environment can influence the selectivity and efficiency of these reactions.

Reduction Reactions: Chiral Schiff base metal complexes have been successfully employed as catalysts for asymmetric reduction reactions, such as the reduction of ketones to chiral alcohols.

Carbon-Carbon Bond Forming Reactions: Metal complexes can catalyze a variety of C-C bond-forming reactions, including Suzuki, Heck, and Sonogashira cross-coupling reactions. The indole moiety in the this compound ligand could play a role in stabilizing the catalytic species involved in these transformations. nih.gov

Polymerization: Some transition metal complexes with imine-based ligands have shown activity as catalysts for the polymerization of olefins. mdpi.comgoogle.com

Further research into the synthesis and catalytic evaluation of this compound metal complexes is warranted to explore their full potential in homogeneous catalysis.

Q & A

Q. What frameworks guide the integration of computational and experimental data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict binding affinities. Validate with mutagenesis studies (e.g., alanine scanning) and correlate ΔΔG values with experimental IC₅₀. Use Shapley additive explanations (SHAP) in machine learning models to interpret feature importance in SAR .

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